molecular formula C5H6N2O2S B1267671 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid CAS No. 25438-22-6

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1267671
CAS No.: 25438-22-6
M. Wt: 158.18 g/mol
InChI Key: DOIRUXCDSGNCMX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halogenated carboxylic acid can be cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H6_6N2_2O2_2S
  • Molecular Weight : 158.18 g/mol
  • CAS Number : 25438-22-6

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of an amino group enhances its reactivity and interaction with biological targets.

Case Study: Colorectal Cancer

In a study focusing on colorectal cancer, derivatives of this compound were synthesized and tested for their effectiveness against cancer cell lines. Molecular modeling indicated strong interactions with beta-catenin, a critical protein involved in cancer progression. The derivatives demonstrated significant cytotoxicity, with IC₅₀ values ranging from 0.09 to 0.49 μM against K562 cells (a human leukemia cell line) .

Derivative IC₅₀ (μM) Target Cancer Cell Line
Compound A0.09K562
Compound B0.49Colorectal Cancer Lines

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against various pathogens, including bacteria and fungi.

Case Study: Anti-Tubercular Activity

Compounds derived from 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid were evaluated for their effectiveness against Mycobacterium tuberculosis. One potent analog demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (0.24 µM), showcasing its potential as an anti-tubercular agent .

Pathogen MIC (µg/ml) Comparison with Traditional Antibiotics
Mycobacterium tuberculosis0.06Superior to Isoniazid
Staphylococcus epidermidisVariableEffective against resistant strains
Candida albicansVariableNotable antifungal activity

Synthesis and Derivatives

The synthesis of this compound involves protecting the amino group during the preparation process to enhance yield and purity . This compound serves as a building block for various derivatives that can be tailored for specific therapeutic applications.

Pharmacokinetics and Safety Profile

Preliminary studies suggest that the pharmacokinetic properties of this compound indicate good absorption and distribution within biological systems. However, ongoing research is necessary to fully understand its safety profile, particularly concerning potential adverse effects at higher dosages .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The aminomethyl and carboxylic acid groups can also contribute to the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.

    2-(Aminomethyl)-1,3-imidazole-4-carboxylic acid: Contains a nitrogen atom instead of sulfur in the ring.

    2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical properties compared to its oxygen or nitrogen analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Biological Activity

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C5H6N2O2S, with a molecular weight of approximately 158.18 g/mol. The compound features a thiazole ring, which is known for its involvement in various biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3-thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound derivatives demonstrate activity against a range of pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus32 μg/mL
4bEscherichia coli16 μg/mL
4cCandida albicans25 μg/mL

These results indicate that modifications to the thiazole structure can enhance its antimicrobial efficacy, particularly against Gram-positive bacteria and certain fungi .

Anticancer Potential

The thiazole moiety is also linked to anticancer activity. A study highlighted the cytotoxic effects of various thiazole derivatives on cancer cell lines. Specifically, compounds containing the thiazole structure were tested for their ability to inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that several derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. For example:

  • Compound X : IC50 = 1.61 µg/mL against Jurkat cells.
  • Compound Y : IC50 = 1.98 µg/mL against A-431 cells.

These findings suggest that the incorporation of the thiazole ring can significantly enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Recent research has also pointed to the anti-inflammatory properties of thiazole derivatives. The presence of the carboxylic acid group in this compound is believed to contribute to its ability to modulate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key observations from SAR studies include:

  • The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity.
  • Substituents at specific positions on the thiazole ring can lead to increased cytotoxicity against cancer cells.
  • The amino group at position 2 is essential for maintaining biological activity across various assays .

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRUXCDSGNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329651
Record name 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25438-22-6
Record name 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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